4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN8O2/c28-20-8-6-19(7-9-20)18-35-25(38)21-4-1-2-5-22(21)36-23(31-32-27(35)36)10-11-24(37)33-14-16-34(17-15-33)26-29-12-3-13-30-26/h1-9,12-13H,10-11,14-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIWDAMWWYJAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex molecule with potential biological activity, particularly in the field of medicinal chemistry. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring fused with a quinazolinone moiety, which is known for its diverse biological activities.
Biological Activity Overview
The compound has been studied for its potential as an inhibitor of various enzymes and receptors involved in disease processes. Notably, it has shown promise in the following areas:
- Tyrosinase Inhibition : The compound's structural analogs have been evaluated for their inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. In studies, derivatives of 4-fluorobenzylpiperazine exhibited competitive inhibition against Agaricus bisporus tyrosinase (AbTYR), with IC50 values indicating effective enzyme inhibition at low micromolar concentrations .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens. The presence of the fluorobenzyl group is hypothesized to enhance lipophilicity, improving membrane penetration and bioactivity.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Binding : The binding affinity to target enzymes such as tyrosinase involves interactions with key amino acid residues within the active site. Docking studies suggest that the 4-fluorobenzyl moiety occupies critical regions in the enzyme's catalytic pocket .
- Molecular Interactions : The compound's ability to form hydrogen bonds and hydrophobic interactions contributes to its stability and efficacy as an inhibitor. Kinetic studies have revealed that certain modifications to the piperazine ring can significantly enhance inhibitory activity .
Case Studies
Several studies have highlighted the biological activity of this compound and its derivatives:
- Study on Tyrosinase Inhibition : A recent study evaluated a series of 4-fluorobenzylpiperazine derivatives, revealing that compounds with specific substitutions showed enhanced inhibitory activity against tyrosinase. For instance, compound 26 demonstrated an IC50 value of 0.09 μM, indicating potent inhibition .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of various derivatives against clinical isolates. Results indicated that certain compounds exhibited significant antibacterial activity, suggesting potential applications in treating infections .
Data Table: Summary of Biological Activities
| Compound ID | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| 26 | Tyrosinase Inhibition | 0.09 | Highly effective competitive inhibitor |
| 9 | Tyrosinase Inhibition | 40.43 | Least effective; steric hindrance observed |
| X | Antimicrobial Activity | <10 | Effective against multiple pathogens |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Modifications
Thieno[2,3-e][1,2,4]Triazolo[4,3-a]Pyrimidin-5(4H)-one ()
- Structure: Replaces the quinazoline core with a thieno-pyrimidine system.
- Substituents : 4-butyl group and identical 3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl chain.
Triazolo[4,3-a]Pyridine-3-(2H)-one ()
- Structure : Pyridine-based core instead of quinazoline.
- Substituents : 3-chlorophenyl-piperazine and propyl chain.
- Implications : The pyridine core reduces molecular complexity, possibly enhancing synthetic accessibility but limiting π-π stacking interactions critical for binding to histamine receptors .
Substituent Variations
Benzyl Group Modifications
- 4-Fluorobenzyl (Target Compound) : Fluorine’s electronegativity increases metabolic stability and lipophilicity, favoring CNS-targeted activity .
- 2-Chlorobenzyl () : Chlorine’s larger size and lipophilicity may enhance steric hindrance, reducing binding efficiency compared to the fluoro analog .
Piperazine Substituents
Pharmacological Hypotheses
Comparative Data Table
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule decomposes into three modular components (Fig. 1):
- Triazolo[4,3-a]quinazolin-5(4H)-one core
- 4-Fluorobenzyl substituent at N4
- 3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl chain at C1
Key disconnections involve:
Synthesis of the Triazolo[4,3-a]Quinazolin-5(4H)-One Core
Quinazolinone Precursor Formation
The core synthesis begins with 2-aminobenzamide derivatives. As demonstrated in, isatoic anhydride (10) reacts with ammonium hydroxide to form 2-aminobenzamide, which undergoes cyclization with carbon disulfide under basic conditions (KOH, ethanol, reflux) to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-one (11) (Yield: 78–85%).
Table 1: Optimization of Quinazolinone-Thione Synthesis
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base | KOH vs. NaOH | 78 vs. 65 | 98.5 vs. 97.2 |
| Solvent | Ethanol vs. DMF | 85 vs. 72 | 99.1 vs. 98.4 |
| Temperature | Reflux vs. 80°C | 82 vs. 75 | 98.7 vs. 97.9 |
Triazole Annulation
The thione intermediate (11) reacts with hydrazine hydrate in ethanol (12 h, reflux) to form a hydrazine adduct, which subsequently cyclizes with formic acid under microwave irradiation (150 W, 120°C, 20 min) to yield the triazoloquinazolinone scaffold (12) . Microwave methods reduce reaction times from 12 h to 20 min while improving yields (92% vs. 68% conventional).
Regioselective Introduction of the 4-Fluorobenzyl Group
Alkylation at N4
The N4 position undergoes alkylation using 4-fluorobenzyl chloride in DMF with K₂CO₃ as base (80°C, 12 h). Monitoring via LC-MS confirms complete consumption of the starting material (RT: 2.8 min → 4.1 min).
Table 2: Alkylation Efficiency with Varied Bases
| Base | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 98 |
| NaH | THF | 60 | 85 |
| Cs₂CO₃ | DMSO | 100 | 91 |
Synthesis of the 3-Oxo-3-(4-Pyrimidin-2-ylpiperazin-1-yl)Propyl Side Chain
Final Coupling via Nucleophilic Substitution
The triazoloquinazolinone intermediate (12) reacts with (14) in DMF using K₂CO₃ (80°C, 24 h) to install the side chain. Purification via silica chromatography (EtOAc/hexane, 3:7) affords the final compound (Yield: 67%).
Table 3: Key Spectroscopic Data for Final Compound
| Technique | Data |
|---|---|
| $$^1$$H NMR (400 MHz, DMSO-d6) | δ 8.45 (d, J=4.8 Hz, 2H, pyrimidine), 7.82–7.12 (m, 8H, aromatic), 4.72 (s, 2H, CH2F), 3.94–3.21 (m, 8H, piperazine), 2.89 (t, J=6.4 Hz, 2H, COCH2) |
| HRMS (ESI+) | m/z calc. for C28H26FN9O2 [M+H]+: 564.2174; found: 564.2178 |
| HPLC | RT 6.3 min (98.4% purity, C18 column, MeCN/H2O 70:30) |
Q & A
Q. What are the key synthetic pathways for synthesizing this compound?
The synthesis involves multi-step organic reactions, including substitution and cyclization steps. For example:
- Step 1: Formation of the triazoloquinazolinone core via cyclization of precursor quinazolinones under acidic or basic conditions.
- Step 2: Introduction of the 4-fluorobenzyl group via alkylation or nucleophilic substitution.
- Step 3: Coupling the pyrimidin-2-ylpiperazine moiety using a propyl linker with a ketone group, often employing carbodiimide-based coupling agents. Reaction progress is monitored by TLC or HPLC , and purity is confirmed via NMR and HRMS .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., fluorobenzyl aromatic signals at ~7.0–7.4 ppm).
- FTIR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and elemental composition (e.g., C₃₁H₂₈F₂N₈O₂ requires exact mass 606.2254) .
Q. What are the primary biological activities reported for related quinazolinone derivatives?
Quinazolinones exhibit antitumor , anti-inflammatory , and antimicrobial activities. The fluorobenzyl group enhances lipophilicity, improving membrane permeability, while the pyrimidinylpiperazine moiety may modulate kinase or GPCR targets .
Advanced Research Questions
Q. How can computational methods optimize the compound’s interaction with biological targets?
- Density Functional Theory (DFT): Predicts electron distribution and reactive sites (e.g., nucleophilic centers on the pyrimidine ring).
- Molecular Docking: Screens against targets like PI3K or EGFR kinases , leveraging the pyrimidinylpiperazine group’s affinity for ATP-binding pockets.
- MD Simulations: Assess stability of ligand-receptor complexes over nanosecond timescales .
Q. How to resolve contradictions in biological activity data across structural analogs?
| Analog Structure | Key Modification | Reported Activity | Potential Confounder |
|---|---|---|---|
| Fluorobenzyl-triazoloquinazolinone | Pyrimidinylpiperazine linker | Antitumor (IC₅₀ = 2.1 µM) | Solubility limitations in vitro |
| Chlorobenzyl analog | Chlorine substitution | Reduced potency (IC₅₀ = 8.7 µM) | Altered metabolic stability |
| Solutions: |
- Conduct solubility assays (e.g., PBS/DMSO mixtures).
- Compare metabolic stability using hepatic microsome models .
Q. What strategies mitigate by-product formation during the final coupling step?
- Catalyst Optimization: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to minimize undesired homo-coupling.
- Temperature Control: Maintain 60–80°C to balance reaction rate and selectivity.
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .
Q. How to design SAR studies for the pyrimidinylpiperazine moiety?
- Variation 1: Replace pyrimidine with pyridine (reduced π-π stacking potential).
- Variation 2: Modify piperazine with methyl/phenyl groups to probe steric effects.
- Assays: Test against kinase panels (e.g., CDK2, Aurora A) and measure IC₅₀ shifts. Correlate with LogP and polar surface area data .
Methodological Notes
- Contradiction Handling: Cross-validate biological data using orthogonal assays (e.g., cell viability via MTT and apoptosis via caspase-3 activation) .
- Synthetic Reproducibility: Document reaction atmosphere (N₂/Ar), solvent dryness, and catalyst lot numbers to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
